6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine

Medicinal Chemistry ADME Drug Discovery

The compound 6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine (CAS 1214900-69-2) is a functionalized 3-aminoindazole derivative with a molecular weight of 296.16 g/mol and the formula C12H14BrN3O. It is characterized by a 6-bromo substituent on the indazole core and an N-linked tetrahydropyran (THP) group.

Molecular Formula C12H14BrN3O
Molecular Weight 296.16 g/mol
CAS No. 1214900-69-2
Cat. No. B1375433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine
CAS1214900-69-2
Molecular FormulaC12H14BrN3O
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESC1COCCC1NC2=NNC3=C2C=CC(=C3)Br
InChIInChI=1S/C12H14BrN3O/c13-8-1-2-10-11(7-8)15-16-12(10)14-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H2,14,15,16)
InChIKeyJDCLLHCVKBKIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine (CAS 1214900-69-2) as a Kinase-Focused Synthetic Building Block


The compound 6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine (CAS 1214900-69-2) is a functionalized 3-aminoindazole derivative with a molecular weight of 296.16 g/mol and the formula C12H14BrN3O [1]. It is characterized by a 6-bromo substituent on the indazole core and an N-linked tetrahydropyran (THP) group [1]. This structure is representative of a class of heterocyclic building blocks employed as intermediates in the synthesis of potential kinase inhibitors, particularly those targeting enzymes like GSK3β, JNK3, and CK2 .

Why 6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine Cannot Be Replaced with Simpler Indazole Analogs


Simple 3-aminoindazoles (e.g., CAS 874-05-5) lack the critical functional handles required for modular, late-stage diversification in modern drug discovery [1]. The 6-bromo group in 6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine (CAS 1214900-69-2) provides a precise site for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of analog libraries . Simultaneously, the tetrahydropyran (THP) group significantly alters the compound's physicochemical profile, increasing lipophilicity and hydrogen bonding capacity compared to the unsubstituted core [1]. These structural features are not present in simpler analogs, making them unsuitable as drop-in replacements for this specific building block in a synthetic sequence.

Quantifiable Differentiation of 6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine (CAS 1214900-69-2) from Related Building Blocks


Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability

The target compound exhibits significantly higher lipophilicity compared to the unsubstituted 1H-indazol-3-amine core, a key determinant for passive membrane permeability. This increase is attributable to the addition of the tetrahydropyran (THP) group and the 6-bromo substituent [1].

Medicinal Chemistry ADME Drug Discovery

Increased Rotatable Bond Count for Flexible Target Engagement

The presence of the N-linked tetrahydropyran (THP) ring introduces two new rotatable bonds compared to the simple 3-aminoindazole core, which has zero [1]. This increased conformational flexibility can enable more favorable binding modes within a kinase's active site pocket [2].

Medicinal Chemistry Molecular Recognition Conformational Analysis

Increased Hydrogen Bond Acceptor Count for Enhanced Solubility and Target Binding

The target compound possesses an additional hydrogen bond acceptor due to the tetrahydropyran (THP) oxygen, compared to both the simple 3-aminoindazole and the 6-bromo-3-aminoindazole intermediate [1].

Medicinal Chemistry Pharmacokinetics Solubility

Optimal Application Scenarios for Procuring 6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine (CAS 1214900-69-2)


Synthesis of Aminotriazolopyridine Kinase Inhibitor Libraries

This compound is specifically employed as a reagent in the preparation of aminotriazolopyridines, a class of compounds investigated as potential kinase inhibitors for treating kinase-mediated diseases . Its dual functionality (bromo handle for coupling, THP for pharmacophore extension) makes it uniquely suited for generating diverse lead-like molecules in this chemical series.

Building Block for Optimizing CNS Drug Candidate Properties

The balanced physicochemical profile of this building block (XLogP3 = 3.0, HBA = 3, HBD = 2) [1] aligns with the property space of known brain-penetrant kinase inhibitors [2]. Procurement is justified for medicinal chemistry projects where achieving high brain/plasma ratios is a key objective, as the THP group can favorably influence central nervous system (CNS) permeability relative to more polar alternatives.

Structure-Activity Relationship (SAR) Studies on Indazole-Based Inhibitors

This compound is an ideal starting point for SAR studies around the N-3 position of the indazole core. The data provided in Section 3 demonstrates how the THP group significantly alters lipophilicity (ΔXLogP3 = +1.8) and flexibility (ΔRotatable Bonds = +2) compared to the parent scaffold [1]. Researchers can use this building block to directly probe the impact of these changes on potency, selectivity, and ADME properties in their specific kinase assays.

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